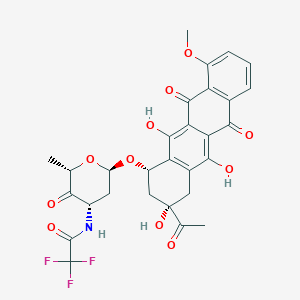
4'-Keto-N-(trifluoroacetyl)daunorubicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Keto-N-(trifluoroacetyl)daunorubicin is a synthetic derivative of daunorubicin, an anthracycline antibiotic widely used in chemotherapy. This compound is notable for its role as an intermediate in the synthesis of other anthracycline derivatives, such as 4’-epidoxorubicin, which are used for their anti-tumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Keto-N-(trifluoroacetyl)daunorubicin typically involves the acylation of 13-dihydrodaunorubicinol to produce N-Trifluoroacetyl-13-daunorubicinol. This intermediate is then reacted with an aprotic solvent and an acylating agent to form an intermediate sulfoxy salt. The sulfoxy salt is treated with a strong base to yield 4’-Keto-N-(trifluoroacetyl)daunorubicin .
Industrial Production Methods: In industrial settings, the continuous process involves preparing a solution of 4’-Keto-N-(trifluoroacetyl)daunorubicin in methylene chloride-methanol and a solution of sodium borohydride in ethanol. These solutions are mixed at low temperatures, followed by the addition of acetone to neutralize excess sodium borohydride. The reaction mass is then neutralized and the product is isolated .
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Keto-N-(trifluoroacetyl)daunorubicin undergoes several types of chemical reactions, including reduction, hydrolysis, and halogenation.
Common Reagents and Conditions:
Hydrolysis: Basic solutions are used to hydrolyze N-Trifluoroacetyl-4’-epi-daunorubicin to intermediate compounds.
Halogenation: Halogenizing agents are used to produce 14-Hal derivatives from the intermediate compounds.
Major Products: The major products formed from these reactions include N-Trifluoroacetyl-4’-epi-daunorubicin and its derivatives, which are crucial intermediates in the synthesis of other anthracycline antibiotics .
Applications De Recherche Scientifique
4’-Keto-N-(trifluoroacetyl)daunorubicin is primarily used in the field of medicinal chemistry for the synthesis of anti-tumor compounds. It serves as an intermediate in the production of 4’-epidoxorubicin, which is used in chemotherapy to treat various cancers, including breast cancer and leukemia . Additionally, its derivatives are studied for their potential in developing new chemotherapeutic agents .
Mécanisme D'action
The mechanism of action of 4’-Keto-N-(trifluoroacetyl)daunorubicin is similar to that of daunorubicin. It interacts with DNA by intercalation and inhibits the enzyme topoisomerase II, which is essential for DNA replication and transcription. This inhibition leads to the disruption of DNA synthesis and induces apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Daunorubicin: The parent compound, used in chemotherapy for leukemia and other cancers.
Doxorubicin: Another anthracycline antibiotic with a similar mechanism of action but different clinical applications.
Epirubicin: A derivative of daunorubicin with reduced cardiotoxicity, used in breast cancer treatment.
Uniqueness: 4’-Keto-N-(trifluoroacetyl)daunorubicin is unique due to its role as an intermediate in the synthesis of 4’-epidoxorubicin, which has enhanced anti-tumor activity and reduced side effects compared to its parent compound .
Propriétés
Formule moléculaire |
C29H26F3NO11 |
|---|---|
Poids moléculaire |
621.5 g/mol |
Nom IUPAC |
N-[(2S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyl-3-oxooxan-4-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C29H26F3NO11/c1-10-22(35)14(33-27(40)29(30,31)32)7-17(43-10)44-16-9-28(41,11(2)34)8-13-19(16)26(39)21-20(24(13)37)23(36)12-5-4-6-15(42-3)18(12)25(21)38/h4-6,10,14,16-17,37,39,41H,7-9H2,1-3H3,(H,33,40)/t10-,14-,16-,17-,28-/m0/s1 |
Clé InChI |
UGHKWCDASSFGBP-ARNFTHEXSA-N |
SMILES isomérique |
C[C@H]1C(=O)[C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F |
SMILES canonique |
CC1C(=O)C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile](/img/structure/B13414968.png)
![Phosphonic acid, [[[2-[methyl(methylsulfonyl)amino]-2-oxoethyl]amino]methyl]-](/img/structure/B13414981.png)
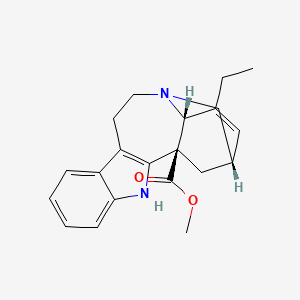
![2-[Chloro(fluoro)methyl]-1,3-benzothiazole](/img/structure/B13414996.png)
![(S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester](/img/structure/B13415001.png)
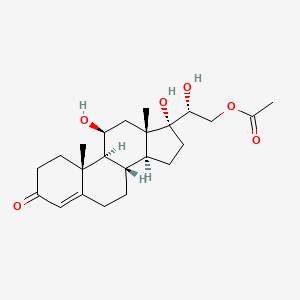
![1,2,2a,3,4,4a,7a,7b-Octahydro-5H-cyclopent[cd]inden-5-one](/img/structure/B13415028.png)
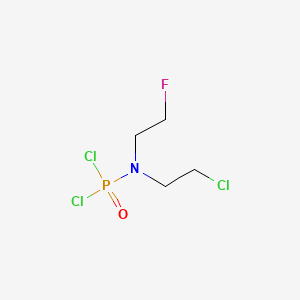

![Cadmium, [carbonato(2-)-|EO]-](/img/structure/B13415038.png)
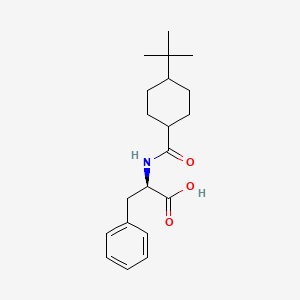
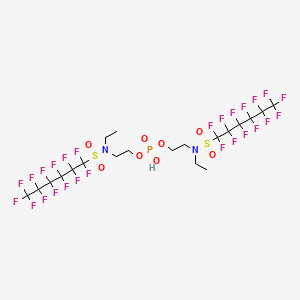
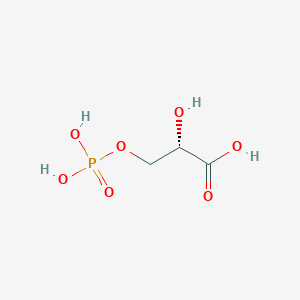
![tetrasodium;(3E)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B13415051.png)
